3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-13-7-4-8-14(19)16(13)23-17(25)22-15(11-24-20-9-10-21-24)12-5-2-1-3-6-12/h1-10,15H,11H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPVHLRKOMRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea , with the CAS number 2320856-31-1 , is of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 343.33 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 343.33 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily linked to its ability to inhibit specific enzyme pathways, particularly those associated with cancer and fungal infections. The presence of the triazole moiety suggests potential antifungal properties, while the urea structure may facilitate interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives with similar structures exhibit significant anticancer effects. For instance, compounds featuring triazole rings have shown promising results against various cancer cell lines.
- In vitro Studies :
- The compound has been tested against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- IC values for related compounds in these studies ranged from 5.10 µM to 22.08 µM, indicating potent antiproliferative effects.
Antifungal Activity
The triazole component is known for its antifungal properties. In vitro assays have demonstrated that compounds with similar structures can effectively inhibit the growth of fungi such as Candida albicans.
- Minimum Inhibitory Concentration (MIC) :
- Related compounds showed MIC values comparable to established antifungals like ketoconazole.
- For example, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis.
Cytotoxicity
Cytotoxicity assessments against normal cell lines (e.g., NIH/3T3) are crucial for evaluating the safety profile of new compounds.
| Compound | IC (µM) |
|---|---|
| This compound | N/A |
| Doxorubicin | >1000 |
This table highlights that while some derivatives show effective anticancer activity, they must also demonstrate low cytotoxicity towards normal cells to be considered safe for therapeutic use.
Study on Triazole Derivatives
A study investigating various triazole derivatives found that modifications at specific positions significantly influenced biological activity. The presence of electronegative substituents (like fluorine) enhanced both anticancer and antifungal activities due to increased lipophilicity and improved binding interactions with biological targets .
ADME Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for understanding the pharmacokinetic profile of new compounds. Preliminary data suggest favorable ADME characteristics for the compound under discussion, indicating its potential as a drug candidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(2,6-difluorophenyl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea, we compare it with three analogous compounds (Table 1) based on structural motifs and inferred activity.
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Comparative Insights
Core Scaffold Variations :
- The target compound uses a triazole-ethylphenyl group, enabling hydrogen-bonding interactions critical for enzyme inhibition. In contrast, the Factor VIIa inhibitor in employs a pyrrolopyridinyl-pyrazole core, which provides π-π stacking and enhanced binding specificity.
- The trifluoromethylpyrazole derivative () lacks a urea linker but includes a sulfanyl group, suggesting divergent mechanisms (e.g., thiol-mediated targeting).
Substituent Effects :
- Fluorine vs. Chlorine : The 2,6-difluorophenyl group in the target compound improves membrane permeability compared to the 3-chlorophenylsulfanyl group in , which may enhance tissue retention.
- Triazole vs. Pyrazole : Triazoles (as in the target compound and ) offer metabolic stability over pyrazoles, though pyrazoles (e.g., ) can achieve higher conformational rigidity.
Biological Activity: The Factor VIIa inhibitor () demonstrates nanomolar potency (IC₅₀: 12 nM), attributed to its heteroaromatic core’s fit into the enzyme’s S1 pocket. The target compound’s activity remains unquantified but likely depends on triazole-mediated interactions with catalytic residues. Triazole-peptide conjugates () prioritize bioconjugation over direct inhibition, highlighting the scaffold’s versatility.
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis typically involves a multi-step process:
- Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, ensuring regioselectivity .
- Urea Linkage : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions (e.g., using triethylamine as a base in DMF or acetonitrile) .
- Purification : Techniques like column chromatography (silica gel) or recrystallization (ethanol/water) are employed to isolate the final product, monitored via TLC and confirmed by .
Advanced: How can reaction conditions be optimized to improve yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while controlled pH (via bases like triethylamine) minimizes side reactions .
- Catalyst Screening : Testing Cu(I) catalysts (e.g., CuBr(PPh)) for CuAAC to optimize reaction rate and regioselectivity .
- Temperature Gradients : Stepwise heating (e.g., 60°C for cycloaddition, room temperature for urea coupling) balances kinetics and thermodynamic control .
- Yield Tracking : Use HPLC to quantify intermediates and identify bottlenecks (e.g., incomplete azide formation) .
Basic: Which analytical techniques are critical for characterization?
- Structural Confirmation : for functional group analysis (e.g., urea NH protons at δ 8.5–9.5 ppm) and for fluorophenyl groups .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Advanced: How to resolve discrepancies in biological activity data across studies?
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
- SAR Analysis : Compare analogs (e.g., thiophene vs. phenyl substituents) to isolate structural contributors to activity .
- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Basic: What structural features influence reactivity?
- Triazole Ring : Stabilizes via π-π stacking and hydrogen bonding, enhancing metabolic stability .
- 2,6-Difluorophenyl Group : Electron-withdrawing fluorines increase urea’s electrophilicity, favoring nucleophilic attacks .
- Ethyl Linker : Conformational flexibility modulates binding to hydrophobic pockets in target proteins .
Advanced: How to design a stability study under varying environmental conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines), monitoring degradation products via LC-MS .
- pH Stability : Incubate in buffers (pH 1–10) and quantify intact compound using validated HPLC methods .
- Long-Term Storage : Assess stability at -20°C, 4°C, and 25°C over 12 months, with periodic sampling .
Basic: What are common impurities during synthesis?
- Unreacted Azides/Alkynes : Detected via IR (2100 cm for azide stretch) and removed by silica gel chromatography .
- Diurea Byproducts : Formed via over-alkylation; minimized by stoichiometric control of isocyanate .
- Residual Solvents : GC-MS analysis ensures compliance with ICH limits (e.g., <500 ppm for DMF) .
Advanced: What computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on triazole-urea pharmacophores .
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand complex stability .
- QSAR Models : Train on datasets of urea derivatives to predict logP and IC values .
Basic: How to assess solubility and formulation stability?
- Solubility Screening : Shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid, analyzed by UV-Vis .
- Lipophilicity : Determine logP via HPLC (octanol-water partition) .
- Formulation Testing : Nanoemulsions (e.g., Tween-80/lecithin) evaluated for particle size (DLS) and zeta potential .
Advanced: How to evaluate environmental impact using ecotoxicological models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
